molecular formula C30H25ClFN3O B11466654 3-(4-Chlorophenyl)-5-{3-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-{3-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11466654
M. Wt: 498.0 g/mol
InChI Key: LZJBAROJMJDEKU-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl, fluorophenylmethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE
  • 3-(4-CHLOROPHENYL)-5-{3-[(4-METHOXYPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H25ClFN3O

Molecular Weight

498.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[3-[(4-fluorophenyl)methoxy]phenyl]-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C30H25ClFN3O/c1-19-5-14-28-26(15-19)29(34-30-27(17-33-35(28)30)21-8-10-23(31)11-9-21)22-3-2-4-25(16-22)36-18-20-6-12-24(32)13-7-20/h2-4,6-13,16-17,19H,5,14-15,18H2,1H3

InChI Key

LZJBAROJMJDEKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OCC6=CC=C(C=C6)F

Origin of Product

United States

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